molecular formula C17H21ClN4O B2638167 N-[(6-chloropyridazin-3-yl)methyl]-1-(2-methoxyphenyl)piperidin-4-amine CAS No. 2094435-99-9

N-[(6-chloropyridazin-3-yl)methyl]-1-(2-methoxyphenyl)piperidin-4-amine

Cat. No.: B2638167
CAS No.: 2094435-99-9
M. Wt: 332.83
InChI Key: OVOWGOOUZMMYFW-UHFFFAOYSA-N
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Description

N-[(6-chloropyridazin-3-yl)methyl]-1-(2-methoxyphenyl)piperidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methoxyphenyl group and a chloropyridazinylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloropyridazin-3-yl)methyl]-1-(2-methoxyphenyl)piperidin-4-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where the piperidine ring is functionalized with the methoxyphenyl group, followed by the introduction of the chloropyridazinylmethyl group through a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloropyridazin-3-yl)methyl]-1-(2-methoxyphenyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyridazine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

N-[(6-chloropyridazin-3-yl)methyl]-1-(2-methoxyphenyl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-chloropyridazin-3-yl)methyl]-1-(2-methoxyphenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-chloropyridazin-3-amine: A related compound with similar structural features.

    2-chloro-6-iodopyridin-3-amine: Another derivative with different substituents on the pyridazine ring.

    6-bromo-2-chloropyridin-3-amine: A compound with bromine and chlorine substituents.

Uniqueness

N-[(6-chloropyridazin-3-yl)methyl]-1-(2-methoxyphenyl)piperidin-4-amine stands out due to its combination of a piperidine ring with both methoxyphenyl and chloropyridazinylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(6-chloropyridazin-3-yl)methyl]-1-(2-methoxyphenyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-23-16-5-3-2-4-15(16)22-10-8-13(9-11-22)19-12-14-6-7-17(18)21-20-14/h2-7,13,19H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOWGOOUZMMYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NCC3=NN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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